An In-Depth Technical Guide to the Chemical Properties of ((2,5-Dimethylphenyl)sulfonyl)leucine
An In-Depth Technical Guide to the Chemical Properties of ((2,5-Dimethylphenyl)sulfonyl)leucine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of ((2,5-Dimethylphenyl)sulfonyl)leucine, a significant molecule within the class of N-sulfonylated amino acids. This document delves into its structural and physicochemical characteristics, synthesis, and spectroscopic profile. Furthermore, it explores the compound's reactivity and potential biological significance, drawing upon the established roles of related chemical entities in medicinal chemistry and drug discovery. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis, pharmacology, and drug development, offering insights into the rational design and application of sulfonylated amino acid derivatives.
Introduction: Unveiling a Versatile Chemical Scaffold
((2,5-Dimethylphenyl)sulfonyl)leucine is a derivative of the essential amino acid L-leucine, characterized by the covalent attachment of a 2,5-dimethylphenylsulfonyl group to the amino acid's nitrogen atom.[1] This structural modification imparts a unique combination of properties, blending the chirality and biological relevance of leucine with the well-documented pharmacological potential of the sulfonamide functional group.[1] As a member of the N-sulfonylated amino acid family, this compound holds promise in various scientific domains, from being a crucial building block in peptide synthesis to serving as a lead compound in the exploration of novel therapeutic agents. The presence of the lipophilic 2,5-dimethylphenyl group further enhances its potential for interaction with biological targets.[1]
Physicochemical and Structural Properties
The distinct chemical architecture of ((2,5-Dimethylphenyl)sulfonyl)leucine dictates its physical and chemical behavior. A summary of its key properties is presented below.
| Property | Value/Description | Source(s) |
| CAS Number | 1009793-82-1 | [2][3] |
| Molecular Formula | C₁₄H₂₁NO₄S | [2][3] |
| Molecular Weight | 299.39 g/mol | [2][3] |
| Appearance | White to off-white solid | [2][3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) at 50 mg/mL. | [2][3] |
| Purity | Commercially available with a purity of ≥96%. | [4] |
Structural Elucidation
The molecule's structure is defined by three key components: the leucine core, the sulfonamide bridge, and the 2,5-dimethylphenyl group.
-
Leucine Moiety : The isobutyl side chain of leucine provides a significant hydrophobic character, which can be crucial for binding to nonpolar pockets in enzymes and receptors. The chirality of the α-carbon is a critical determinant for stereospecific interactions with biological macromolecules.
-
Sulfonamide Linkage : This functional group is a cornerstone of many therapeutic agents. It can act as a hydrogen bond donor (N-H) and acceptor (S=O), and is a known zinc-binding group in metalloenzymes.[1]
-
2,5-Dimethylphenyl Group : The aromatic ring offers a hydrophobic surface for potential π-π stacking or hydrophobic interactions. The methyl substituents enhance lipophilicity and can influence the molecule's orientation within a binding site.[1]
Caption: Chemical structure of ((2,5-Dimethylphenyl)sulfonyl)leucine.
Synthesis and Manufacturing
The primary route for the synthesis of ((2,5-Dimethylphenyl)sulfonyl)leucine is via the Schotten-Baumann reaction.[1] This well-established method involves the nucleophilic attack of the amino group of leucine on 2,5-dimethylphenylsulfonyl chloride under basic conditions. The base serves to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion.[1]
Experimental Protocol: Representative Schotten-Baumann Synthesis
-
Step 1: Dissolution of Leucine. L-leucine is dissolved in an aqueous solution of a suitable base, such as sodium hydroxide or sodium carbonate, with cooling in an ice bath.
-
Step 2: Addition of Sulfonyl Chloride. A solution of 2,5-dimethylphenylsulfonyl chloride in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) is added dropwise to the cooled leucine solution with vigorous stirring.
-
Step 3: Reaction. The reaction mixture is stirred vigorously for several hours, allowing it to gradually warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 4: Work-up. Upon completion, the layers are separated. The aqueous layer is washed with the organic solvent to remove any unreacted sulfonyl chloride.
-
Step 5: Acidification and Isolation. The aqueous layer is cooled in an ice bath and acidified with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3. This protonates the carboxylate, causing the N-sulfonylated amino acid to precipitate.
-
Step 6: Purification. The crude product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Generalized workflow for the synthesis of ((2,5-Dimethylphenyl)sulfonyl)leucine.
Spectroscopic and Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show characteristic signals for the isobutyl group of leucine (doublets and a multiplet), protons of the dimethylphenyl ring (singlets and multiplets in the aromatic region), the α-proton of the amino acid backbone, and a broad singlet for the N-H proton of the sulfonamide.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon, the aromatic carbons, the aliphatic carbons of the leucine side chain, and the α-carbon.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the S=O stretches of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), the C=O stretch of the carboxylic acid, the N-H stretch of the sulfonamide, and C-H stretches of the aliphatic and aromatic moieties.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M+H]⁺ or [M-H]⁻ depending on the ionization mode, along with characteristic fragmentation patterns corresponding to the loss of the sulfonyl group or parts of the leucine side chain.
Reactivity and Chemical Stability
The reactivity of ((2,5-Dimethylphenyl)sulfonyl)leucine is governed by its constituent functional groups.
-
Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as esterification and amide bond formation. The latter is particularly relevant for its use as a building block in peptide synthesis.
-
Sulfonamide: The sulfonamide N-H is weakly acidic and can be deprotonated under strongly basic conditions. The sulfonyl group is generally stable to a wide range of reaction conditions.
-
Stability: The compound is expected to be stable under normal laboratory conditions.[2][3] Long-term storage at room temperature is generally acceptable.[2][3]
Biological and Pharmacological Context
While specific biological activity data for ((2,5-Dimethylphenyl)sulfonyl)leucine is not extensively published, the broader class of N-sulfonylated amino acids has been the subject of considerable research in drug discovery.
Potential Areas of Application:
-
Antimicrobial Agents: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs. N-sulfonylated amino acids have been investigated for their potential as novel antimicrobial agents.
-
Anticancer Therapeutics: The sulfonyl group is present in various compounds with anti-proliferative effects.[1]
-
Enzyme Inhibition: The structural similarity to natural amino acids, combined with the presence of the bulky and electronically distinct sulfonyl group, makes these compounds potential inhibitors of various enzymes, including proteases and kinases.[1]
-
Modulation of Cellular Signaling: As a derivative of leucine, a key signaling molecule, ((2,5-Dimethylphenyl)sulfonyl)leucine could potentially modulate cellular pathways regulated by amino acids.[1]
Caption: Interplay of structural features and potential biological activities.
Safety and Handling
Based on available safety data sheets for similar compounds, ((2,5-Dimethylphenyl)sulfonyl)leucine is not considered hazardous under standard handling conditions. However, standard laboratory safety practices should always be observed.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
((2,5-Dimethylphenyl)sulfonyl)leucine is a multifaceted molecule with significant potential in chemical and biological research. Its synthesis is straightforward, and its structural features suggest a range of possible applications, particularly in medicinal chemistry. While a comprehensive public dataset of its specific physicochemical and biological properties is currently limited, this guide provides a solid foundation for its use in research and development. Further investigation into its specific biological targets and mechanisms of action is warranted to fully unlock its potential as a research tool or therapeutic lead.
References
-
AiFChem, an Xtalpi Company. Leucine, N-[(2,5-dimethylphenyl)sulfonyl]- 96%. [Link]
-
Vedantu. Physicochemical Properties of Amino Acids Explained Simply. [Link]
